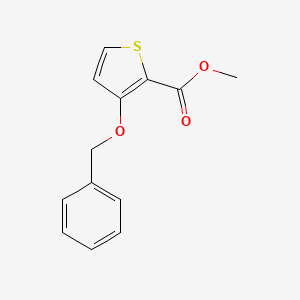

Methyl 3-(benzyloxy)-2-thiophenecarboxylate

Description

Methyl 3-(benzyloxy)-2-thiophenecarboxylate is a thiophene-based ester derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a methoxycarbonyl group (-COOCH₃) at the 2-position of the thiophene ring.

Properties

IUPAC Name |

methyl 3-phenylmethoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-15-13(14)12-11(7-8-17-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPDTMLOYBAWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377310 | |

| Record name | methyl 3-(benzyloxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186588-84-1 | |

| Record name | methyl 3-(benzyloxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-2-thiophenecarboxylate typically involves the esterification of 3-(benzyloxy)-2-thiophenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of benzyl alcohol and 3-hydroxy-2-thiophenecarboxylic acid, where the benzyloxy group is introduced via a Williamson ether synthesis. This is followed by esterification with methanol.

Industrial Production Methods

On an industrial scale, the production of Methyl 3-(benzyloxy)-2-thiophenecarboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-2-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Methyl 3-(benzyloxy)-2-thiophenecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, contributing to its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 3-(benzyloxy)-2-thiophenecarboxylate and analogous compounds:

Key Observations:

Structural Variations :

- Substituent Effects : The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to smaller groups like methyl or methoxycarbonyl ethoxy. Triazole-linked derivatives (e.g., ) introduce additional hydrogen-bonding capabilities.

- Ring Systems : Benzo[b]thiophene derivatives (e.g., ) exhibit extended conjugation, altering electronic properties and solubility compared to simple thiophenes.

Synthetic Routes: Amino-substituted analogs (e.g., ) utilize transition-metal catalysis (Cu/Co), whereas halogenated derivatives (e.g., ) likely involve electrophilic substitution. Triazole-linked compounds employ click chemistry .

Applications: Herbicides: Thifensulfuron-methyl (a related sulfonylurea derivative) is a commercial herbicide . Biological Activity: Amino- and benzyloxy-substituted thiophenes are explored for enzyme inhibition (e.g., squalene synthase ) and antibacterial activity .

Biological Activity

Methyl 3-(benzyloxy)-2-thiophenecarboxylate is a thiophene derivative with notable biological activities that have garnered interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

Methyl 3-(benzyloxy)-2-thiophenecarboxylate features a thiophene ring substituted with a benzyloxy group and an ester functional group. The chemical structure can be represented as follows:

- Molecular Formula : C12H12O3S

- Molecular Weight : 240.29 g/mol

The presence of the benzyloxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of Methyl 3-(benzyloxy)-2-thiophenecarboxylate is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways crucial for various physiological processes.

- Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties, which may be applicable to Methyl 3-(benzyloxy)-2-thiophenecarboxylate.

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. Methyl 3-(benzyloxy)-2-thiophenecarboxylate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds similar in structure showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

The anti-inflammatory properties of Methyl 3-(benzyloxy)-2-thiophenecarboxylate have been explored through in vitro studies. The compound demonstrated the ability to reduce pro-inflammatory cytokine levels in cultured cells, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Studies

-

Study on Antimicrobial Activity :

A study published in a peer-reviewed journal assessed the antibacterial effects of various thiophene derivatives, including Methyl 3-(benzyloxy)-2-thiophenecarboxylate. The results indicated that this compound exhibited moderate activity against several pathogenic bacteria, supporting its potential as an antimicrobial agent. -

Inflammation Model :

In an experimental model of inflammation, Methyl 3-(benzyloxy)-2-thiophenecarboxylate was administered to mice subjected to induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to the control group, highlighting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.